Lithium metavanadate
Description
Structure
2D Structure
Properties
Molecular Formula |
LiO3V |
|---|---|
Molecular Weight |
105.9 g/mol |
IUPAC Name |
lithium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Li.3O.V/q+1;;;-1; |
InChI Key |
RFTQTGQBTZMPCM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[O-][V](=O)=O |
Origin of Product |
United States |
Synthesis and Structural Characterization
Synthesis Methodologies
Several methods are employed for the synthesis of this compound, each offering distinct advantages in terms of particle size, crystallinity, and purity.
Solid-State Reaction: This traditional method involves the high-temperature reaction of stoichiometric amounts of lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) with vanadium pentoxide (V₂O₅). The powders are intimately mixed and heated at elevated temperatures, often with intermediate grinding steps, to ensure a complete reaction and form a crystalline product.
Hydrothermal Synthesis: This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. For LiVO₃, precursors like V₂O₅ and a lithium salt are dissolved in water, and the pH is adjusted. The mixture is then heated, leading to the crystallization of LiVO₃. researchgate.net This method allows for good control over particle size and morphology. researchgate.net
Sol-Gel Method: In the sol-gel process, a colloidal suspension (sol) is formed, which then undergoes a transition to a gel-like network containing the precursors. For LiVO₃, this can involve the hydrolysis and condensation of vanadium alkoxides in the presence of a lithium salt. The resulting gel is then dried and calcined to obtain the final product. This method is known for producing materials with high purity and homogeneity at relatively low temperatures. researchgate.net
Precipitation Method: Nanosized lithium vanadate (B1173111) materials can be synthesized by controlling the pH of a lithium hydroxide solution containing dissolved vanadium pentoxide. researchgate.net By adjusting the pH, LiVO₃ can be precipitated from the solution. researchgate.net
Crystal Structure and Polymorphism
The arrangement of atoms in the crystal lattice is crucial in determining the physical and chemical properties of LiVO₃.
This compound crystallizes in the monoclinic system. arxiv.org Detailed X-ray diffraction studies have identified its space group as C2/c. arxiv.org The crystal structure is characterized by infinite chains of corner-sharing VO₄ tetrahedra that run parallel to the c-axis. These chains are linked by LiO₆ octahedra, which form bands of edge-shared octahedra also running parallel to the c-axis. arxiv.org
Table 1: Crystallographic Data for this compound (LiVO₃)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | arxiv.org |
| Space Group | C2/c | arxiv.org |
| a | 10.158(2) Å | arxiv.org |
| b | 8.4175(9) Å | arxiv.org |
| c | 5.8853(9) Å | arxiv.org |
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While LiVO₃ itself is primarily known in its monoclinic form, the broader family of lithium vanadates exhibits polymorphism. For example, different phases of lithium vanadium oxides, such as LiV₃O₈ and Li₃VO₄, can be obtained under different synthesis conditions. researchgate.net The existence of different polymorphs is significant because each form can have distinct electrochemical properties, such as voltage profiles and cycling stability, when used in batteries. rsc.org The study of polymorphism is crucial for optimizing the performance of these materials.
Structural Elucidation and Crystallographic Analysis of Lithium Metavanadate
Crystalline Phases and Polymorphism
Lithium metavanadate (LiVO₃) is primarily known to crystallize in a monoclinic structure cdnsciencepub.comcdnsciencepub.commaterialsproject.orgcapes.gov.brresearchgate.netuniv-tln.frresearchgate.net. Other lithium vanadate (B1173111) compounds, such as Li₃VO₄, can adopt an orthorhombic structure materialsproject.orgjkps.or.kraip.orgnih.govwhut.edu.cnwashington.edu, while LiV₃O₈ typically crystallizes in a monoclinic system researchgate.netmaterialsproject.orgresearchgate.netacs.orgresearchgate.netfigshare.commit.edu. Polymorphism, the ability of a solid material to exist in more than one crystal structure, has been observed in some lithium vanadates, with Li₃VO₄ exhibiting different phases (e.g., βII, γI, γII) and an intermediate orthorhombic phase jkps.or.kr. Research indicates that phase transitions can occur in these materials under varying conditions, such as heating mit.edu.
Unit Cell Parameters and Space Group Determination
The precise determination of unit cell parameters and space groups is fundamental to understanding the crystal structure.
LiVO₃: This compound commonly crystallizes in the monoclinic space group C2/c cdnsciencepub.comcdnsciencepub.commaterialsproject.orgcapes.gov.brresearchgate.netuniv-tln.frresearchgate.net. Reported unit cell parameters for LiVO₃ are approximately:
Li₃VO₄: This compound has been reported to crystallize in the orthorhombic Pnma space group materialsproject.org with parameters a = 5.05 Å, b = 6.29 Å, c = 10.80 Å materialsproject.org. Another study indicates an orthorhombic structure with space group Pmn2₁ and lattice parameters a = 5.447 Å, b = 6.327 Å, c = 4.948 Å whut.edu.cnwashington.edu. Single crystals grown by the Czochralski method showed unit cell dimensions of a = 5.4627 Å, b = 6.3556 Å, and c = 4.9900 Å jkps.or.kr.
LiV₃O₈: This compound typically crystallizes in the monoclinic P2₁/m space group materialsproject.orgresearchgate.netacs.orgresearchgate.netfigshare.commit.edu. Reported unit cell parameters include:
Coordination Polyhedra and Bonding Environments
The coordination environments of vanadium and lithium atoms dictate the structural integrity and properties of these compounds.
Vanadium-Oxygen Coordination Sphere Analysis
In LiVO₃, vanadium atoms are primarily coordinated by oxygen atoms, forming VO₄ tetrahedra cdnsciencepub.comcdnsciencepub.comuniv-tln.frresearchgate.netlongdom.org. The V-O bond lengths in LiVO₃ range from approximately 1.628 Å to 1.821 Å, with a mean value of 1.725 Å cdnsciencepub.comcdnsciencepub.comresearchgate.net. These distances are consistent with the expected bond strengths for V⁵⁺ in a tetrahedral environment. In Li₃VO₄, vanadium is also found in VO₄ tetrahedra, with V-O bond lengths reported as approximately 1.72 Å and 1.73 Å materialsproject.org. For LiV₃O₈, vanadium can be coordinated by five or six oxygen atoms, forming distorted VO₅ polyhedra or VO₆ octahedra, with V-O bond distances varying between 1.63 Å and 2.39 Å materialsproject.org.
Lithium-Oxygen Coordination Environment Investigations
Lithium ions in these compounds are typically coordinated by oxygen atoms, forming Li-O polyhedra. In LiVO₃, lithium atoms occupy two inequivalent sites, coordinated by six oxygen atoms to form LiO₆ octahedra materialsproject.org. The Li-O bond distances in LiVO₃ range from 2.05 Å to 2.33 Å materialsproject.org, with mean distances of 2.153(3) Å and 2.284(3) Å reported for the two Li sites cdnsciencepub.comcdnsciencepub.comresearchgate.net. Li₃VO₄ features LiO₄ tetrahedra, with Li-O bond distances ranging from 1.93 Å to 2.01 Å materialsproject.org. In LiV₃O₈, lithium ions are coordinated by six oxygen atoms, forming LiO₆ octahedra materialsproject.org.
Crystal Structure Refinement Techniques
The determination and refinement of these crystal structures rely on various diffraction techniques and analytical methods. X-ray powder diffraction (XRPD) is a primary tool, often coupled with Rietveld refinement researchgate.netuniv-tln.frresearchgate.netmaterialsproject.orgnih.govresearchgate.netumd.edusci-hub.seresearchgate.net. Rietveld refinement is a least-squares method used to refine crystal structure parameters by minimizing the difference between observed and calculated powder diffraction patterns umd.eduresearchgate.net. Single-crystal X-ray diffraction has also been employed for detailed structural analysis cdnsciencepub.com. Neutron powder diffraction provides complementary information, particularly for locating light atoms like lithium and understanding structural disorder univ-tln.frresearchgate.netnih.gov. High-resolution electron microscopy and pair-distribution function analysis are also utilized to probe structural details, including cation arrangements and short-range order nih.gov.
Structural Stability and Phase Transitions under Varying Conditions
The structural stability of lithium vanadates is a critical factor for their performance, especially in electrochemical applications. LiVO₃ exhibits a pyroxene-type structure at ambient conditions researchgate.netuniv-tln.fr. Studies have indicated that its structural stability can be influenced by doping and temperature researchgate.net. Li₃VO₄ undergoes phase transitions at elevated temperatures, with anomalies observed in cell parameters around 710-770 °C, suggesting the formation of intermediate phases jkps.or.kr. Research on LiV₃O₈ has shown that it can maintain a monophase structure throughout lithiation/delithiation processes, unlike V₂O₅, which undergoes phase transformations and distortions figshare.comconfex.com. This stability is attributed to its disordered crystalline nature and large interplanar distance figshare.comconfex.com. Furthermore, mechanochemical treatment can induce cation disorder in Li₃VO₄, leading to progressive loss of order with increasing milling duration nih.gov.
Influence of Ionic Substitution on Crystal Architecture and Local Environment
This compound (LiVO₃) crystallizes in a monoclinic structure, belonging to the C2/c space group cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.netuniv-tln.fr. This structure is characterized by alternating bands of edge-shared LiO₆ octahedra running parallel to the c-axis, which are interconnected by chains of VO₄ tetrahedra also oriented along the c-axis cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.netuniv-tln.fr. The fundamental structural unit consists of distorted VO₄ tetrahedra and LiO₆ octahedra, with Li atoms occupying two distinct crystallographic sites, leading to significantly different mean Li-O bond distances of 2.153(3) Å and 2.284(3) Å cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net. The vanadium-oxygen (V-O) bond lengths within the tetrahedra exhibit variation, typically ranging from 1.628 Å to 1.821 Å, with an average of 1.725 Å cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.netresearchgate.net.
Ionic substitution within the LiVO₃ lattice can significantly alter its crystal architecture and the local atomic environment. Studies have investigated the effects of substituting various elements, primarily at the vanadium or lithium sites, to tune its properties.
Effects of Substitution on Crystal Architecture:
Doping at the vanadium (V) site with elements like iron (Fe) has been observed to increase the unit cell volume and lattice parameters of LiVO₃ researchgate.netresearchgate.net. While Fe doping does not destroy the parent monoclinic structure (C2/c), it can lead to increased Li site disorder and, in some cases, the formation of a minor Li₃VO₄ phase researchgate.net. This structural modification, such as an increase in lattice volume, is generally attributed to the ionic radius of the substituting cation being larger than that of vanadium researchgate.net.
Substitution of lithium (Li) ions with other alkali metal ions, such as sodium (Na⁺), can also influence the crystal architecture. When Na⁺ substitutes for Li⁺ in related vanadate systems (e.g., LiₓNa₂₋ₓV₂O₆), it can expand the interlayer spacing of the lattice aip.org. This expansion is thought to facilitate ion diffusion pathways. Generally, alkali metal ions with appropriate ionic radii can act as "pillar ions," stabilizing the crystal structure by enlarging the Li slab space and reducing cation mixing researchgate.net. Conversely, larger alkali metal ions may lead to lattice distortion and impede ion diffusion researchgate.net.
Furthermore, high-pressure studies have revealed structural transitions. At approximately 5 GPa, LiVO₃ undergoes a transformation from its ambient monoclinic phase to a triclinic structure. This transition involves the partial conversion of VO₄ tetrahedra into VO₆ octahedra, thereby altering the coordination environment around vanadium aip.orgresearchgate.net.
Effects of Substitution on Local Environment:
Ionic substitutions can profoundly impact the local atomic environment within the LiVO₃ structure. For instance, Fe doping has been shown to increase the disorder associated with the lithium (Li) sites researchgate.net. The coordination environment of vanadium, typically tetrahedral in pristine LiVO₃, can be influenced by substitution. In some vanadate glasses, lithium ions have been observed to preferentially occupy planar positions within distorted VO₆ octahedra, leading to a reduction in tetragonal distortion and a more homogeneous local environment arxiv.org.
Changes in V-O bond lengths and angles are also observed upon substitution. For example, in studies of substituted vanadium clusters, the introduction of vacancies or dopants has resulted in noticeable changes in V-O bond lengths, with differentiated vanadium ions being pulled towards the center of the cluster, leading to shorter bond lengths nsf.gov. While direct quantitative data on specific ionic substitutions in LiVO₃ and their impact on individual V-O or Li-O bond lengths are less common in the reviewed literature, the general principle is that cation substitution can induce strain and alter bond lengths due to differences in ionic radii and bonding preferences libretexts.org. The increased Li site disorder observed with Fe doping, for instance, suggests a less ordered arrangement of Li ions and their surrounding oxygen atoms researchgate.net.
Summary of Structural Effects of Ionic Substitution:
| Substitution Type | Element Substituted | Site of Substitution | Observed Effect on Crystal Architecture | Observed Effect on Local Environment | References |
| Doping | Fe | V site | Increased lattice volume, potential minor phase formation (Li₃VO₄) | Increased Li site disorder | researchgate.netresearchgate.net |
| Substitution | Na⁺ | Li site | Expanded interlayer spacing (in related systems), stabilized structure | Improved Li⁺ diffusion pathways (in related systems) | aip.orgresearchgate.net |
| Substitution | K⁺, Rb⁺ | Li site | Lattice distortion | Blocked Li⁺ diffusion | researchgate.net |
| Doping | General (V site) | V site | Increased lattice volume, no destruction of crystal structure | Increased oxygen defect content | researchgate.net |
| High Pressure | N/A | N/A | Monoclinic → Triclinic phase transition (at ~5 GPa) | VO₄ tetrahedra → VO₆ octahedra transformation | aip.orgresearchgate.net |
Table 1: Lattice Parameters of this compound (LiVO₃)
| Parameter | Value | Space Group | Crystal System | Reference |
| a | 10.158(2) Å | C2/c | Monoclinic | cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net |
| b | 8.4175(9) Å | |||
| c | 5.8853(9) Å | |||
| β | 110.48(2)° | |||
| Volume | ~471.23 ų | univ-tln.fr |
Table 2: Key Bond Lengths in this compound (LiVO₃)
| Bond Type | Bond Length(s) (Å) | Mean Bond Length (Å) | Reference |
| Li(1)-O | - | 2.153(3) | cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net |
| Li(2)-O | - | 2.284(3) | cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net |
| V-O | 1.628, 1.662, 1.795, 1.821 | 1.725 | cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.netresearchgate.net |
List of Compounds Mentioned:
this compound (LiVO₃)
Lithium aluminum silicate (B1173343) (LiAlSi₂O₆)
Lithium iron silicate (LiFeSi₂O₆)
Lithium vanadate (Li₃VO₄)
Sodium vanadate (NaVO₃)
Lithium sodium vanadate (LiₓNa₂₋ₓV₂O₆)
Lithium titanate (Li₂TiO₃)
Lithium vanadium oxide (Li₆V₅O₁₅)
Lithium vanadium oxide (Li₁₊ₓV₃O₈)
Lithium niobium oxide (LiNbO₃)
Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy
Characterization of Vanadium Oxidation States (e.g., V⁴⁺)
Determining the precise oxidation state of vanadium in LiVO₃ is essential for understanding its electrochemical behavior and structural stability. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy are instrumental in this regard. XPS studies have indicated the presence of a V⁵⁺/V⁴⁺ redox couple during the lithiation process of LiVO₃, suggesting that vanadium can exist in multiple oxidation states under certain conditions researchgate.net. XANES spectroscopy, which probes the electronic structure and oxidation states by analyzing the absorption of X-rays at the vanadium K-edge or L-edge, has also been utilized to determine oxidation states and oxide stoichiometries researchgate.net. Generally, vanadium in this compound is considered to be in its highest oxidation state, V⁵⁺, but its participation in redox reactions can involve transitions to V⁴⁺ researchgate.netresearchgate.net. Electron Paramagnetic Resonance (EPR) spectroscopy, a technique sensitive to paramagnetic species, can also detect the presence of reduced vanadium ions, such as V⁴⁺, by observing characteristic spectral signals core.ac.uk.
Local Lattice Structure Information from EPR Parameters
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating the local environment and electronic properties of paramagnetic species within a material. While specific EPR parameters for this compound are not extensively detailed in the available literature, EPR is generally used to probe the local coordination and symmetry around paramagnetic centers. For vanadium-containing compounds, EPR can provide information about the g-values and hyperfine coupling constants, which are sensitive to the local crystal field and the electronic configuration of the vanadium ion. These parameters can help in identifying specific vanadium species (e.g., V⁴⁺) and understanding distortions in the surrounding lattice, which are crucial for correlating structure with properties like ionic conductivity core.ac.uk.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁷Li MAS NMR, ⁵¹V MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Magic-Angle Spinning (MAS) NMR, offers detailed insights into the local atomic environments of lithium and vanadium in solid-state materials like this compound.
Probing Lithium and Vanadium Environments
Both ⁶Li and ⁷Li MAS NMR, as well as ⁵¹V MAS NMR, have been employed to characterize this compound researchgate.netresearchgate.net. These techniques are sensitive to the chemical environment, coordination, and local symmetry of the nuclei. The ⁵¹V MAS NMR spectra of metavanadates, including this compound, are influenced by both the quadrupole coupling and chemical shielding anisotropy of the ⁵¹V nucleus (spin I = 7/2) researchgate.net. Analysis of these spectral features, often through simulations, allows for the determination of these interactions and provides information about the electronic structure and local symmetry around vanadium atoms researchgate.net. Furthermore, NMR studies have revealed that samples of LiVO₃ prepared at lower temperatures (e.g., 350 °C) exhibit a greater degree of structural distortion, as evidenced by the NMR spectra researchgate.net. The ⁷Li MAS NMR can similarly probe the local environment of lithium ions, providing data on their mobility and interactions within the lattice.
Investigation of Solid Solution Behavior
NMR spectroscopy can indirectly contribute to the investigation of solid solution behavior by providing detailed information about local structural disorder and the distribution of different atomic environments. While direct NMR observation of solid solution formation might be challenging, changes in NMR spectral parameters, such as line broadening or the appearance of new signals, can indicate the presence of local structural variations or the formation of intermediate phases characteristic of solid solutions umanitoba.ca. Studies on this compound have noted that local disorder within the crystal structure can correlate with increased ionic conductivity umanitoba.ca. The ability of NMR to probe these local environments is therefore relevant to understanding phenomena like solid solution formation during intercalation processes, which are often accompanied by structural modifications researchgate.net.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS), encompassing techniques like XANES and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific method for probing the electronic structure and local atomic arrangements around a specific element. For this compound, XAS is particularly valuable for confirming vanadium's oxidation state and understanding its electronic configuration. X-ray spectroscopies have demonstrated that during lithium extraction from LiVO₃, additional charge transfer can occur, potentially involving oxygen, with evidence suggesting the presence of peroxide species and spin density around oxygen atoms researchgate.netresearchgate.net. XANES measurements can precisely determine the vanadium oxidation state, often confirming V⁵⁺ as the predominant state, and provide insights into the electronic transitions occurring upon lithium insertion or extraction researchgate.netresearchgate.net. EXAFS, on the other hand, can provide information about the local atomic structure, including bond distances and coordination numbers around vanadium.
Applications in Energy Storage
This compound in Lithium-Ion Batteries
LiVO₃ has been investigated as both a positive (cathode) and negative (anode) electrode material.
More recently, LiVO₃ has garnered attention as a promising anode material. It exhibits a safe operating potential and a high theoretical capacity. researchgate.net When used as an anode, LiVO₃ undergoes a conversion reaction at lower potentials, which can contribute to a higher capacity. Nanostructuring LiVO₃ has been shown to be an effective strategy to improve its rate capability and cycling performance as an anode material by shortening the diffusion paths for lithium ions and electrons.
Table 2: Electrochemical Performance of LiVO₃ as an Anode Material
| Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Cycling Performance | Current Density | Reference |
|---|
Theoretical and Computational Investigations of Lithium Metavanadate
Quantum Mechanical Approaches
Quantum mechanical methods, primarily Density Functional Theory (DFT), are instrumental in providing atomistic insights into the electronic and structural properties of materials like LiVO₃. These methods allow for the simulation of complex phenomena that are challenging to probe experimentally.
Electronic Band Structure Calculations
DFT calculations have been utilized to determine the electronic band structure of LiVO₃. These calculations reveal the material's semiconducting nature and provide information about its band gap. For instance, studies on related vanadate (B1173111) compounds suggest that modifications to the electronic structure, such as a decrease in the band gap, can correlate with improved conductivity and capacitive charge storage performance researchgate.net. While specific band gap values for LiVO₃ from direct DFT studies are not detailed in the provided search results, the general approach involves calculating the density of electronic states (DOS) to understand electron distribution and band alignment acs.orgnih.govdoi.orguni-paderborn.describd.com. For example, in F-doped LiVO₃, DFT calculations indicated a significant reduction in the band gap, leading to metallic properties compared to pristine LiVO₃, which suggests enhanced electronic conduction doi.org.
Energetics of Lithium Intercalation
The energetics of lithium ion intercalation are critical for understanding the electrochemical performance of LiVO₃ in batteries. DFT calculations can predict the energy changes associated with lithium insertion into the LiVO₃ lattice, which directly relates to the theoretical voltage profile and the stability of different lithiated phases. Studies on similar materials like Li₃VO₄ have involved calculating formation energies for various Li concentrations to map out stable phases and predict voltage profiles, often finding that hybrid functionals or DFT+U+V methods provide better agreement with experimental data than standard DFT acs.orgyoutube.com. Research on LiVO₃ itself has explored lithiation mechanisms, suggesting a conversion-type lithiation process where Li⁺ ions facilitate the formation of metallic vanadium and lithium oxide phases acs.org. Computational studies also investigate the impact of doping, such as F-doping in LiVO₃, on lithium vacancy formation energy, noting that reduced vacancy formation energy can initiate vacancy-mediated transport doi.org.
Crystal Field and Ligand Field Theories for Spectroscopic Interpretations
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are theoretical frameworks used to explain the electronic structure of transition metal complexes and interpret spectroscopic data, particularly the colors and magnetic properties arising from d-orbital splitting wikipedia.orgnumberanalytics.comfiveable.meyoutube.comwikipedia.orgresearchgate.netresearchgate.net. CFT describes the interaction between a metal ion and its surrounding ligands as electrostatic, leading to the splitting of degenerate d-orbitals. LFT extends this by incorporating covalent bonding and molecular orbital concepts, providing a more nuanced understanding of metal-ligand interactions numberanalytics.comwikipedia.org.
While direct applications of CFT/LFT to LiVO₃ are not extensively detailed in the provided snippets, these theories are fundamental for understanding the electronic transitions of the vanadium ion (V⁵⁺ or V⁴⁺) within the LiVO₃ structure. For instance, studies on related vanadates like γ-LiV₂O₅ have used DFT+U calculations to mimic structural changes induced by lithium intercalation and analyze the density of electronic states, showing electron transfer to vanadium atoms and changes in vanadium-oxygen bond lengths, which are phenomena explicable by LFT acs.org. The interpretation of experimental spectroscopic data, such as Raman spectra, often relies on understanding the vibrational dynamics and electronic states influenced by the coordination environment, which LFT helps to elucidate acs.orgresearchgate.netresearchgate.net.
Computational Modeling of Electronic Structure and Charge Distribution
Computational modeling, particularly DFT, is crucial for understanding the electronic structure and charge distribution within LiVO₃. These calculations provide insights into how electrons are distributed among atoms and how charge is shared or localized. For example, studies on γ-LiV₂O₅ using DFT+U have analyzed the charge distribution, correlating it with changes in V-O bond lengths and reflecting the valence state of vanadium atoms (e.g., V⁵⁺ to V⁴⁺) acs.org. Similarly, research on F-doped LiVO₃ showed that F substitution perturbs the electronic states of neighboring vanadium sites, leading to a more metallic character by increasing electron density at the Fermi level doi.org. Such analyses help in understanding bonding characteristics and potential charge transfer mechanisms within the material.
Simulation of Ionic Diffusion Pathways and Mechanisms
Simulating the pathways and mechanisms of lithium ion diffusion is vital for assessing the rate capability of LiVO₃ in electrochemical devices. Computational methods, including DFT and sometimes specialized models like percolation-tunneling, are employed for this purpose. DFT calculations can determine diffusion barriers for Li⁺ movement through the crystal lattice by mapping minimum energy pathways, often using methods like the nudged elastic band (NEB) technique doi.org. Studies on LiVO₃ under high pressure revealed that ion migration is suppressed above 5 GPa, indicating a pressure-induced suppression of diffusion pathways, possibly due to structural changes that alter the coordination environment and electron density rearrangement aip.orgresearchgate.net. The concept of percolation-tunneling modeling, typically used for composite electrodes, describes how conductivity can arise from both direct contact (percolation) and quantum mechanical tunneling between particles researchgate.netosti.govaps.orgmdpi.com. While directly applied to LiFePO₄ cathodes in the literature, the underlying principles of diffusion pathways and connectivity are relevant for understanding ion transport in LiVO₃.
Prediction of Structural and Spectroscopic Parameters
Theoretical calculations are extensively used to predict various structural and spectroscopic parameters of LiVO₃. This includes lattice parameters, bond lengths, bond angles, and vibrational frequencies. For LiVO₃, the monoclinic pyroxene-type structure with space group C2/c has been determined experimentally and is often the starting point for computational studies researchgate.netcdnsciencepub.com. DFT calculations can refine these structural parameters and predict properties like elastic constants, which in turn inform mechanical stability and other physical characteristics nih.gov. Spectroscopic parameters, such as predicted Raman spectra, can be calculated and compared with experimental results to validate structural models and understand vibrational modes associated with the VO₄ tetrahedra and LiO₆ octahedra in the LiVO₃ framework acs.orgresearchgate.net. For example, studies on related materials have shown that computational methods can accurately predict crystal field parameters and energy levels, aiding in the interpretation of experimental optical spectra researchgate.netunivie.ac.at.
Calculation of EPR/ESR Parameters
Direct computational studies that specifically calculate Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) parameters for lithium metavanadate (LiVO3) were not identified within the scope of the provided search results. While EPR and ESR spectroscopy are valuable techniques for probing the electronic and magnetic properties of materials, including vanadate-containing compounds bibliotekanauki.plresearchgate.net, specific computational data for these parameters in this compound could not be retrieved. Therefore, a detailed discussion of calculated EPR/ESR parameters for LiVO3 is not possible based on the available information.
Bond Length and Geometry Optimizations
First-principles computational methods, notably Density Functional Theory (DFT), have been employed to investigate the structural properties of this compound (LiVO3) longdom.org. These computational approaches are crucial for understanding the fundamental atomic arrangements and energetic stability of materials. The research involving LiVO3 has focused on determining its structural, dielectric, and dynamical characteristics through optimization processes longdom.org.
Geometry optimization is a core computational technique that systematically refines atomic positions and unit cell parameters to identify the lowest energy configuration of a material. This process is essential for establishing the equilibrium bond lengths and angles that define the stable molecular geometry of a compound acs.orgarxiv.orgtsijournals.comresearchgate.net. For this compound, such optimizations are integral to understanding its crystalline structure and predicting its behavior under various conditions, including its potential phase transitions longdom.org.
However, the specific calculated bond length values for this compound derived from these computational studies were not explicitly detailed in the provided search results. Consequently, a data table presenting these specific bond lengths for LiVO3 cannot be generated from the available information. The primary computational investigations into LiVO3's structure highlight the methodologies used for optimization rather than providing a comprehensive list of specific bond distances.
Compound Names Mentioned:
this compound (LiVO3)
Electrochemical Intercalation Mechanisms and Reaction Kinetics in Lithium Metavanadate Based Materials
Lithium Ion Diffusion Pathways and Kinetics
The movement of lithium ions within the vanadate (B1173111) host structure is a critical factor determining the rate at which a battery can be charged and discharged. In vanadate compounds, Li⁺ transport is not a simple hopping process. Studies on related vanadates like LiV₃O₈ have revealed that lithium ions tend to be transported along specific crystallographic directions, such as the b-axis, through a "knock-off" mechanism rather than direct hopping. acs.org This means an incoming ion pushes a resident ion into the next available site. The lattice lithium ions in materials like LiV₃O₈, once thought to be merely structural pillars, have been shown through computational calculations to be electrochemically active and participate in the diffusion process. acs.org
The kinetics of Li-ion diffusion are significantly influenced by the material's structure and the presence of defects. For instance, in layered Li-rich vanadates (Li₁₊ₓV₁₋ₓO₂), diffusion is facilitated by a cooperative interstitial mechanism, where the presence of lithium in the transition metal layers creates favorable migration pathways and enhances diffusion coefficients, which is important for high-rate performance. rsc.orgscispace.com Conversely, stoichiometric LiVO₂ shows limited lithium-ion migration due to a lack of open conduction pathways. scispace.com The presence of defects like oxygen vacancies can also impact diffusion; low concentrations may have a negligible effect, but higher concentrations (e.g., 2-3%) can form near the diffusion path and significantly impede Li-ion transport. researchgate.net
Table 1: Factors Influencing Lithium Ion Diffusion in Vanadate Materials
| Factor | Mechanism/Effect | Impact on Performance | Source |
|---|---|---|---|
| Diffusion Mechanism | Favors a "knock-off" mechanism along specific crystallographic axes over direct hopping. | Influences the intrinsic rate capability of the material. | acs.org |
| Li-rich Composition (e.g., Li₁₊ₓV₁₋ₓO₂) | Enables cooperative interstitial diffusion. | Enhances Li-ion transport, leading to better high-rate performance. | rsc.org |
| Stoichiometric Composition (e.g., LiVO₂) | Lack of open conduction pathways. | Resistant to lithium intercalation and exhibits poor ion migration. | scispace.com |
| Oxygen Vacancies | High concentrations can form near and obstruct diffusion paths. | Greatly diminishes Li-ion diffusion kinetics. | researchgate.net |
Redox Chemistry of Vanadium Centers during Electrochemical Cycling (e.g., V⁵⁺/V⁴⁺, V⁴⁺/V³⁺)
The energy storage capability of lithium metavanadate stems from the reversible oxidation and reduction of vanadium ions during the deintercalation and intercalation of lithium. The primary redox couples involved are typically V⁵⁺/V⁴⁺ and V⁴⁺/V³⁺. nih.gov The specific voltage at which these reactions occur dictates the operating voltage of the electrode.
The stability and reversibility of the vanadium redox couples can be significantly improved through compositional modifications. For instance, in certain Li-rich disordered rock salt oxyfluorides, substituting some of the vanadium with other transition metals like titanium (Ti³⁺) or iron (Fe³⁺) has been shown to stabilize the structure and increase the reversibility of the V³⁺/V⁵⁺ redox couple, leading to much-improved cycling performance. rsc.org
Intercalation/Deintercalation Processes and Associated Structural Changes
The insertion (intercalation) and removal (deintercalation) of lithium ions are accompanied by significant structural changes within the host material. These transformations are critical as they can impact the material's stability and long-term performance. As lithium ions enter the vanadate lattice, they cause the layers or channels to expand to accommodate them. nih.gov
Using the well-studied vanadium pentoxide (V₂O₅) as an analog, the process can be quite complex. Upon lithiation, pristine α-V₂O₅ transforms through a series of phases (ε, δ, and γ) as the lithium content increases. rsc.org These transformations involve not just an expansion of the interlayer spacing but also puckering and rearrangement of the V-O layers. rsc.org At deeper levels of discharge, these changes can become irreversible, leading to the formation of a highly disordered rock-salt-type phase (ω-LixV₂O₅) and a significant loss of structural integrity and capacity. rsc.org The steep concentration gradients of Li⁺ at the material's surface during the initial stages of intercalation can induce local stresses, potentially leading to the breakage of bonds and structural degradation over time. capes.gov.br
The reversibility of these structural changes is key to a long cycle life. In some materials, the structural framework is robust enough to handle the strain of repeated intercalation and deintercalation. For example, materials with sheared crystal structures, known as Wadsley-Roth phases, can offer enhanced stability compared to simpler, non-sheared compositions. github.io
Electrochemical Characterization Techniques
To probe the complex electrochemical processes occurring within this compound electrodes, several specialized techniques are employed.
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for analyzing the redox reactions of active materials. jecst.org In a CV experiment, the potential applied to the electrode is swept linearly back and forth between two set limits, and the resulting current is measured. jecst.org The resulting plot, or voltammogram, provides a wealth of information.
The positions of the current peaks (anodic and cathodic) correspond to the potentials at which the oxidation (deintercalation) and reduction (intercalation) of the vanadium centers occur. jecst.orgresearchgate.net The shape and separation of these peaks can reveal the kinetics and reversibility of the redox reactions. jecst.org A perfectly reversible, fast reaction would have a small peak separation, whereas slow kinetics or irreversibility lead to a larger separation that increases with the potential scan rate. jecst.org CV is thus essential for identifying the active redox couples (e.g., V⁵⁺/V⁴⁺, V⁴⁺/V³⁺), assessing the electrochemical reversibility, and studying the kinetic properties of the electrode reactions. cip.com.cn
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the various resistive and capacitive elements within a battery cell. spectroscopyonline.com It involves applying a small AC voltage or current signal over a wide range of frequencies and measuring the system's impedance response. spectroscopyonline.com The resulting data, often displayed as a Nyquist plot, can be modeled to separate the contributions of different electrochemical phenomena. nih.govresearchgate.net
A typical Nyquist plot for an intercalation electrode can be broken down into several key features:
High-Frequency Intercept: Represents the bulk resistance of the electrolyte (R_e).
High-to-Medium Frequency Semicircle(s): This arc is typically associated with the resistance of the solid-electrolyte interphase (SEI) film that forms on the electrode surface and the charge-transfer resistance (R_ct) at the electrode-electrolyte interface. sungroup.ac R_ct is a measure of the kinetic barrier to the transfer of electrons and ions across this interface.
Low-Frequency Tail (Warburg Impedance): This angled line represents the diffusion of lithium ions within the solid bulk of the active material. sungroup.ac
Table 2: Interpretation of Electrochemical Impedance Spectroscopy (EIS) Features
| EIS Feature | Frequency Range | Associated Electrochemical Process | Source |
|---|---|---|---|
| X-axis Intercept | High | Electrolyte Resistance (R_e) | nih.gov |
| Semicircle | High to Medium | Charge-Transfer Resistance (R_ct) and SEI Layer Resistance | nih.govsungroup.ac |
| 45° Line (Warburg) | Low | Solid-State Li⁺ Diffusion | sungroup.ac |
Influence of Material Structure, Morphology, and Composition on Electrochemical Performance
The electrochemical performance of this compound is not an intrinsic property but is heavily influenced by its physical and chemical characteristics at multiple scales. rsc.org
Structure and Composition: The crystal structure dictates the pathways available for lithium diffusion and the stability of the material during cycling. As seen in V-based Wadsley-Roth phases, sheared structures can provide superior stability. github.io Compositional changes, such as doping or creating composite materials, can also have a profound impact. For example, substituting vanadium with other metals can stabilize the crystal structure and improve the reversibility of the redox reactions, leading to better capacity retention. rsc.org
Morphology and Nanostructuring: The size and shape of the material particles play a crucial role. Nanostructuring increases the surface-area-to-volume ratio, which shortens the diffusion path for lithium ions and increases the contact area with the electrolyte, boosting rate capability. Morphologies like flower-like nanosheets can offer high electronic conduction and better accommodate the volume changes during cycling. nih.gov Anchoring the active material onto a conductive network, such as carbon nanotubes, can further enhance both specific capacity and rate performance by ensuring good electrical contact throughout the electrode. rsc.org
Solid-Electrolyte Interphase (SEI) Formation and Evolution at Electrode Interfaces
A comprehensive understanding of the solid-electrolyte interphase (SEI) is crucial for optimizing the performance of this compound-based electrodes. The SEI is a passivation layer formed on the electrode surface from the decomposition products of the electrolyte during the initial charge-discharge cycles. An ideal SEI should be ionically conductive to allow for the transport of Li⁺ ions but electronically insulating to prevent further electrolyte decomposition, thus ensuring the stability and longevity of the battery.
Detailed Research Findings:
While specific, in-depth studies on the SEI formed exclusively on this compound are limited, general principles derived from research on other metal oxide anodes can provide some insights. The formation of the SEI is a complex process influenced by the electrolyte composition (solvents, salts, and additives), the electrode surface chemistry, and the electrochemical conditions.
For instance, studies on other transition metal oxides have shown that the SEI layer is typically a mosaic of inorganic and organic compounds. The inorganic components, such as lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF), are believed to form closer to the electrode surface, providing a stable and electronically insulating backbone. The organic components, which may include lithium alkyl carbonates (ROCO₂Li) and polymers, are generally found in the outer regions of the SEI.
The evolution of the SEI on this compound electrodes during cycling is expected to be a dynamic process. The volume changes that can occur in the LiVO₃ structure during lithiation and delithiation can lead to cracking and reformation of the SEI. This can result in the continuous consumption of lithium ions and electrolyte, leading to capacity fade and an increase in cell impedance over time.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to study the interfacial properties. In a typical Nyquist plot for a lithium-ion cell, the semicircle in the high-to-medium frequency region is often attributed to the impedance of the SEI layer (R_SEI) and the charge transfer resistance (R_ct). Changes in the diameter of this semicircle during cycling can provide information about the evolution of the SEI's resistance and stability. For example, a continuous increase in R_SEI might indicate ongoing electrolyte decomposition and thickening of the SEI layer.
X-ray Photoelectron Spectroscopy (XPS) is another critical tool for analyzing the chemical composition of the SEI. By analyzing the core-level spectra of elements like C, O, F, and Li on the surface of cycled LiVO₃ electrodes, it would be possible to identify the specific organic and inorganic species that constitute the SEI.
Data Tables:
Due to the lack of specific published data on the SEI composition of this compound, a detailed data table cannot be provided at this time. However, a hypothetical table based on typical findings for other metal oxide anodes is presented below for illustrative purposes.
| SEI Component | Typical Binding Energy (eV) in XPS | Potential Role in SEI on LiVO₃ |
| Lithium Carbonate (Li₂CO₃) | C 1s: ~290.5, O 1s: ~531.8 | Major inorganic component, provides stability. |
| Lithium Fluoride (LiF) | F 1s: ~685.0, Li 1s: ~56.0 | Formed from LiPF₆ salt decomposition, enhances SEI stability and ionic conductivity. |
| Lithium Alkyl Carbonates (ROCO₂Li) | C 1s: ~289.0, O 1s: ~533.0 | Organic component, can influence the flexibility and ionic transport properties of the SEI. |
| Poly(ethylene oxide) (PEO)-like polymers | C 1s: ~286.5 | Formed from ethylene (B1197577) carbonate (EC) reduction, contributes to the organic layer of the SEI. |
Further dedicated research, including systematic studies using surface-sensitive techniques like XPS, Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM), is necessary to elucidate the precise nature of the SEI on this compound electrodes. Such studies would be invaluable for developing strategies to engineer a more stable and efficient interface, thereby unlocking the full potential of LiVO₃ as an anode material for next-generation lithium-ion batteries.
Advanced Applications in Materials Science and Engineering for Lithium Metavanadate
Lithium-Ion Battery Electrode Materials
Lithium metavanadate has been extensively investigated as a potential electrode material in lithium-ion batteries (LIBs) due to its compelling combination of high theoretical capacity and ion transfer capabilities. nih.gov It has been explored for use as both an anode and a cathode material, with ongoing research focused on optimizing its performance through various strategies. nih.gov
Anode Applications
This compound has emerged as a promising anode material for the next generation of lithium-ion batteries, primarily due to its high theoretical specific capacity. uu.nl As an alternative to conventional graphite (B72142) anodes, LiVO₃ offers the potential for significantly higher energy storage. uu.nl Research has shown that LiVO₃ can be synthesized through various methods, including hydrothermal processes followed by annealing, to produce materials with high capacities. researchgate.net For instance, LiVO₃ prepared and annealed in a nitrogen atmosphere has demonstrated a high capacity of 715 mAh g⁻¹ after 300 cycles at a current density of 0.2 A g⁻¹. researchgate.net
However, the practical application of LiVO₃ as an anode is often hindered by its low electrical conductivity. uu.nl To address this, researchers have focused on creating composite materials. One effective approach involves the construction of a LiVO₃/C core-shell structure, which enhances electron conductivity and provides structural integrity. rsc.org This composite has shown a remarkable reversible specific capacity, reaching 776.0 mAh g⁻¹ after 200 cycles at 0.2 A g⁻¹. rsc.org Furthermore, at a very high rate of 10.0 A g⁻¹, a LiVO₃/C anode maintained a capacity of 205.0 mAh g⁻¹ after 2000 cycles, highlighting its excellent high-rate and long-cycling performance. rsc.org
The lithium storage mechanism in LiVO₃ anodes is complex, involving a conversion reaction. researchgate.net Initially, lithium insertion leads to the formation of a rock-salt structured Li₂VO₃. researchgate.net Further lithiation to Li₂.₅VO₃ causes structural distortion, leading to the decomposition of the material into metallic vanadium and lithium oxide (Li₂O). researchgate.net This conversion-type mechanism contributes to the high capacity but can also lead to challenges in cycling stability.
Table 1: Electrochemical Performance of this compound-Based Anodes
| Anode Material | Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Current Density (A g⁻¹) | Voltage Window (V) |
|---|---|---|---|---|---|
| LiVO₃-N₂ | Hydrothermal & Annealing | - | 715 mAh g⁻¹ after 300 cycles | 0.2 | - |
| LiVO₃/C Core-Shell | Oxalic Acid Carbon Source | - | 776.0 mAh g⁻¹ after 200 cycles | 0.2 | - |
| LiVO₃/C Core-Shell | Oxalic Acid Carbon Source | - | 205.0 mAh g⁻¹ after 2000 cycles | 10.0 | - |
| Li₃VO₄/Graphene | Sol-gel | 350.2 | 86.8% after 200 cycles | 0.2 (0.5C) | - |
Cathode Applications
Various synthesis methods have been employed to optimize the performance of LiVO₃ cathodes. A ball-milling route followed by a solid-state reaction at 350 °C yielded a material with an initial discharge capacity of 302.5 mAh g⁻¹ at a current density of 50 mA g⁻¹. researchgate.net Another study using a combustion method with oxalic acid as fuel produced LiVO₃ that delivered an initial discharge capacity of 298.4 mAh g⁻¹ at 50 mA g⁻¹. researchgate.net
A significant advancement in enhancing the performance of LiVO₃ cathodes involves activating the anionic redox reaction of oxygen in the crystal lattice. uu.nl By extending the charging voltage to 4.8 V, it is possible to extract more lithium ions, leading to a higher capacity and operating voltage. uu.nl This approach has increased the capacity to 358 mAh g⁻¹ and the average potential to 2.55 V. uu.nl This is achieved through the reversible formation of peroxide species upon lithium extraction, without significant structural change or oxygen gas release. uu.nl
Table 2: Electrochemical Performance of this compound-Based Cathodes
| Cathode Material | Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Voltage Window (V) |
|---|---|---|---|---|
| LiVO₃ | Ball-milling & Solid-state reaction (350 °C) | 302.5 | 50 | 1.0 - 3.5 |
| LiVO₃ | Combustion method | 298.4 | 50 | 1.0 - 3.5 |
| LiVO₃ | Combustion method | 262.5 | 500 | 1.0 - 3.5 |
| LiVO₃ (Oxygen Redox Activated) | - | 358 | - | 1.5 - 4.8 |
Enhancement through Nanostructuring and Composite Formation
To overcome the inherent limitations of this compound, such as low electrical conductivity and volume changes during cycling, researchers have focused on nanostructuring and the formation of composite materials. mdpi.comnih.gov These strategies aim to improve electrochemical performance by providing shorter diffusion paths for lithium ions, increasing the electrode/electrolyte contact area, and enhancing structural stability. mdpi.com
Nano-engineering of vanadium-based materials is a promising approach to unlock their full potential. mdpi.com For LiVO₃, creating nanosized particles has been shown to be effective. For example, breaking down Li₃VO₄ into nanoscale particles via high-energy ball milling increases the active surface area and shortens the Li⁺ diffusion distance. nih.gov
The formation of composites with conductive materials is another key strategy. Carbon coating is a widely used method to enhance the electronic conductivity of electrode materials. researchgate.net Carbon-coated Li₃VO₄ has demonstrated a higher reversible capacity (315 mA h g⁻¹) compared to its untreated counterpart (225 mA h g⁻¹). nih.gov Similarly, composites of Li₃VO₄ with graphene have shown excellent cycling and rate performance. mdpi.com A Li₃VO₄/graphene composite delivered a high initial capacity of 350.2 mAh g⁻¹ at 0.5 C and maintained 86.8% of its capacity after 200 cycles. mdpi.com The graphene network improves the distribution of the LiVO₃ nanoparticles and creates a highly conductive framework. mdpi.com Other conductive polymers, such as polyaniline, have also been used to create composites with LiV₃O₈, resulting in improved cycling stability and rate capability. rsc.org
Catalytic Activity and Mechanisms
Vanadium oxides are well-established as versatile heterogeneous catalysts used in numerous industrial processes, including the production of sulfuric acid and the reduction of nitrogen oxides. researchgate.net The catalytic activity of these materials is attributed to the ability of vanadium to exist in multiple oxidation states. researchgate.net While the catalytic properties of bulk and supported vanadium oxides have been extensively studied, research into the specific catalytic applications of this compound is an emerging field, with much of the current focus on its role within electrochemical systems.
Heterogeneous Catalysis Investigations
In the context of heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. cbs.dk Supported vanadium oxide catalysts are active in a wide range of chemical reactions. researchgate.net The structure and reactivity of the surface vanadium oxide species are crucial for their catalytic performance. uu.nlacs.org
While specific applications of pure LiVO₃ as a heterogeneous catalyst in large-scale chemical synthesis are not yet widely reported, the foundational knowledge of vanadium oxide catalysis suggests its potential. The presence of lithium ions within the vanadate (B1173111) structure could modulate the electronic properties and redox potential of the vanadium centers, potentially influencing its catalytic selectivity and activity. For instance, the surface of Li₂MnO₃ has been shown to have catalytic properties that facilitate carbonate formation and decomposition, suggesting that alkali-rich materials like LiVO₃ could be explored for similar catalytic reactions. rsc.org Further research is needed to explore the potential of this compound as a standalone or supported heterogeneous catalyst for various organic and inorganic reactions.
Oxidation-Reduction Reactions
The catalytic activity of vanadium compounds is fundamentally linked to their ability to facilitate oxidation-reduction (redox) reactions. nih.gov In these reactions, the vanadium ions can cycle between different oxidation states, transferring electrons to or from the reactants.
Within the context of lithium-ion batteries, LiVO₃ participates in and facilitates complex redox processes. As a cathode material, the vanadium V⁵⁺ can be reduced during discharge. More recently, it has been discovered that the oxygen within the LiVO₃ lattice can also participate in the redox process, a phenomenon known as anionic redox. mdpi.com This allows for a higher capacity by providing an additional charge transfer mechanism. mdpi.com The material can reversibly form peroxide-like species (O₂²⁻) without releasing oxygen gas, indicating a stable catalytic cycle involving both cationic (vanadium) and anionic (oxygen) redox. uu.nl
The catalytic behavior of LiVO₃ has also been noted in the context of lithium-sulfur (Li-S) batteries, where it can act as a host material that catalytically promotes the conversion of lithium polysulfides, mitigating the shuttle effect and improving battery performance. Although these examples are within the confines of an electrochemical cell, they demonstrate the intrinsic ability of this compound to catalyze redox reactions. The exploration of this catalytic activity for broader applications, such as in advanced oxidation processes for pollutant degradation, remains a promising area for future research. rsc.orgresearchgate.netmdpi.comnih.govrsc.org
Chemical Sensing Applications
The exploration of this compound (LiVO₃) and related vanadate compounds in the field of chemical sensing is an emerging area of research. While direct applications of LiVO₃ as a primary sensing material are not yet widespread, the inherent electrochemical properties of vanadates suggest their potential for detecting various chemical species.
Research into other vanadate compounds provides a foundation for the potential of LiVO₃ in this domain. For instance, bismuth vanadate (BiVO₄) has been investigated as an electrochemical sensor for the detection of paracetamol. nih.gov In these studies, the morphology of the BiVO₄ nanomaterials was found to significantly influence their electrocatalytic activity and, consequently, their sensing performance. nih.gov Different shapes, such as clavate, fusiform, and flowered structures, exhibited varying levels of pseudocapacitance and redox response, which are crucial for sensitive and selective detection. nih.gov The clavate-shaped BiVO₄, with its high-index facets, demonstrated enhanced performance, highlighting the importance of structural control in designing effective electrochemical sensors. nih.gov
While the bulk of current sensor technology related to lithium and vanadium compounds focuses on detecting off-gassing from lithium-ion batteries to prevent thermal runaway, these systems typically employ sensors for gases like hydrogen and carbon dioxide rather than using lithium vanadate as the active sensing element. mdpi.comkijo-battery.comtechnoswitch.co.zaliiontamer.comxtralis.comliiontamer.com However, the principles of electrochemical detection, which underpin these safety sensors, are also applicable to the development of novel chemical sensors. mdpi.com The ability of vanadates to undergo redox reactions makes them candidates for creating sensors that can detect specific analytes through changes in their electrical properties. nih.gov The development of smart sensors for lithium detection, often for environmental monitoring, has also seen progress, utilizing materials like ion-selective membranes and nanoparticle-modified electrodes. mdpi.commdpi.comfrontiersin.org These advancements in sensing technology for lithium and other ions could potentially be integrated with the unique properties of this compound to create new sensing platforms.
Optoelectronic and Luminescent Material Development
This compound is a significant material in the field of optoelectronics and luminescence, primarily due to the properties of the vanadate group (VO₄³⁻). The vanadate group itself can act as a luminescent center, and it also serves as an excellent host matrix for various dopant ions, leading to a wide range of optical applications.
Luminescence Properties of Doped Vanadates
The intrinsic luminescence of vanadates, such as the yellow luminescence observed in compounds like LiMgVO₄ and LiCdVO₄, is attributed to electronic transitions within the VO₄³⁻ tetrahedral complex. rsc.org This emission is typically a broad band resulting from a charge transfer transition. rsc.org
The luminescent properties of vanadates can be significantly enhanced and tailored by doping with rare-earth (RE) ions. For instance, when doped with europium (Eu³⁺), vanadate phosphors exhibit strong red luminescence, making them suitable for applications in displays and lighting. mdpi.com The doping of LiSrVO₄ with Eu³⁺ has been shown to produce characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. mdpi.com The efficiency and intensity of this luminescence can be further modified by co-doping with other alkali metal ions like Na⁺ or K⁺. mdpi.com
Similarly, doping with other rare-earth elements can produce different colors. For example, terbium (Tb³⁺) doping can lead to green emission. mdpi.com The process of luminescence in these doped materials often involves energy transfer from the vanadate host lattice to the dopant ions.
The table below summarizes the luminescence characteristics of some doped vanadate compounds.
| Host Material | Dopant | Emission Color | Key Transitions | Reference |
| LiSrVO₄ | Eu³⁺ | Red | ⁵D₀ → ⁷Fⱼ of Eu³⁺ | mdpi.com |
| Ca₃LiZnV₃O₁₂ | Eu³⁺ | Tunable | Transitions within the VO₄³⁻ group and Eu³⁺ | rsc.org |
| MY₂O₄ (M=Mg,Ca,Sr) | Eu³⁺ | Red | ⁵D₀ → ⁷F₂ of Eu³⁺ | mdpi.com |
| GdVO₄ | Yb³⁺/Er³⁺ | Upconversion | Energy transfer between Yb³⁺ and Er³⁺ | researchgate.net |
Integration into Glass Matrices and Glass-Ceramics
This compound and other vanadate compounds can be incorporated into glass matrices to create luminescent glass-ceramics with promising optoelectronic applications. technoswitch.co.zaglobethesis.com These materials combine the transparency and processability of glass with the superior luminescent properties of crystalline vanadates.
Lithium vanadate borate (B1201080) glass (LVBG) is a common choice for the glass matrix. technoswitch.co.zaglobethesis.com When rare-earth doped vanadate nanoparticles, such as La₀.₉Eu₀.₁VO₄, are embedded within this glass matrix and subjected to heat treatment (sintering), the resulting glass-ceramic exhibits both the broad emission from the glass matrix and the sharp, characteristic line emissions from the rare-earth ions within the crystalline nanoparticles. technoswitch.co.zaglobethesis.com The method of synthesis and sintering plays a crucial role in the final morphological and spectral properties of the glass-ceramic. globethesis.com
These luminescent glass-ceramics have potential applications as spectral converters for solar cells, where they can absorb UV light and re-emit it in the visible range, thereby increasing the efficiency of the solar cell. technoswitch.co.za The development of these materials is an important step towards creating new and efficient optoelectronic devices. technoswitch.co.zaglobethesis.com
Integration in Nanocomposite Systems for Functional Materials
This compound is increasingly being integrated into nanocomposite systems to develop functional materials with enhanced properties for a variety of applications, particularly in energy storage. By combining LiVO₃ with other materials at the nanoscale, it is possible to overcome some of its intrinsic limitations, such as lower electrical conductivity, and to create synergistic effects that lead to improved performance.
One of the most common approaches is the creation of composites with carbonaceous materials like graphene and carbon nanotubes. These carbon-based materials provide a highly conductive network that facilitates electron transport, while the LiVO₃ particles act as the active material for lithium-ion storage. For example, a composite of lithium trivanadate (B10776886) (LiV₃O₈) and graphene has been shown to exhibit high specific capacity and good cycling stability as a cathode material for lithium-ion batteries.
Another strategy involves the formation of nanocomposites with other metal oxides. These composites can leverage the different properties of each component to achieve improved electrochemical performance. For instance, V₂O₅/reduced graphene oxide (rGO) nanocomposites have been developed as cathode materials with excellent discharge properties and cycle stability. materials.international
The table below presents some examples of lithium vanadate-based nanocomposites and their applications.
| Nanocomposite System | Application | Enhanced Properties | Reference |
| V₂O₅/reduced graphene oxide (rGO) | Lithium-ion battery cathode | High specific capacity, excellent cycle stability | materials.international |
| LiV₃O₈-graphene | Lithium-ion battery cathode | High specific capacity, good rate capability | |
| LiVO₃/C hollow porous microspheres | Lithium-ion battery anode | Excellent rate performance and cycle stability | materials.international |
| Deliquescent-LiVO₃-LiCoO₂ | All-solid-state battery | Enables formation of a recoverable solid-state battery | globethesis.com |
The synthesis methods for these nanocomposites are varied and play a critical role in determining the final properties of the material. Techniques such as hydrothermal synthesis, sol-gel methods, and ball milling are commonly employed to achieve a uniform distribution of the different phases within the composite. materials.international
Fundamental Studies for Energy Storage Advancements beyond Batteries (e.g., Supercapacitors)
While lithium-ion batteries are a dominant technology in energy storage, there is growing interest in developing alternative and complementary systems like supercapacitors, which offer higher power density and longer cycle life. researchgate.netmdpi.com this compound and related compounds are being investigated for their potential role in these next-generation energy storage devices, particularly in a hybrid category known as lithium-ion capacitors (LICs). liiontamer.comacs.org
LICs bridge the gap between batteries and conventional supercapacitors by combining a battery-type electrode (anode) with a capacitor-type electrode (cathode). liiontamer.com The anode in a LIC is typically a carbonaceous material pre-doped with lithium ions, while the cathode is often activated carbon. liiontamer.com Research is exploring the use of vanadium-based materials, including LiVO₃, as either the anode or cathode in such hybrid devices. materials.internationalacs.org
The energy storage mechanism in these materials often involves a combination of faradaic reactions (like in batteries) and capacitive processes (like in supercapacitors), a phenomenon known as pseudocapacitance. materials.international Studies on LiVO₃ as an anode material have shown that it can exhibit a significant pseudocapacitive contribution to its charge storage, which enhances its rate capability and cycling performance. materials.international The specific capacity and rate performance of LiVO₃ can be influenced by its synthesis method and morphology. materials.international
The table below highlights the electrochemical performance of LiVO₃ in an energy storage context that demonstrates its potential for supercapacitor-like applications.
| Electrode Material | Application Context | Key Performance Metric | Significance for Supercapacitors | Reference |
| LiVO₃-N₂ | Lithium-ion battery anode | 715 mAh g⁻¹ after 300 cycles at 0.2 A g⁻¹ | High pseudocapacitance contribution improves reaction kinetics | materials.international |
| LiVO₃/C composite | Lithium-ion battery anode | 205.0 mAh g⁻¹ after 2000 cycles at 10.0 A g⁻¹ | Excellent long-cycle performance at high current densities | materials.international |
Fundamental studies using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are crucial for understanding the charge storage mechanisms in these materials. researchgate.net These studies help to differentiate between the contributions of diffusion-controlled intercalation processes and surface-controlled capacitive processes, providing insights that can guide the design of new electrode materials for high-performance supercapacitors and other advanced energy storage devices. researchgate.net
Q & A
Q. How can the crystal structure of lithium metavanadate be experimentally determined?
this compound's monoclinic structure (space group C2/c) can be resolved using X-ray diffraction (XRD). Key parameters include lattice constants (a = 10.158 Å, b = 8.4175 Å, c = 5.8853 Å, β = 110.48°) and bond distances (mean Li–O distances: 2.153 Å and 2.284 Å; V–O distances: 1.628–1.821 Å). Refinement via least-squares methods (e.g., R-factor analysis) ensures accuracy. Pair XRD with Rietveld refinement for phase purity confirmation .
Q. What synthesis methods are suitable for preparing high-purity this compound?
Solid-state synthesis is common: mix stoichiometric Li₂CO₃ and V₂O₅, calcine at 500–700°C in inert atmosphere. For controlled crystallinity, hydrothermal methods (e.g., autoclave reactions at 150–200°C) are preferred. Monitor purity via inductively coupled plasma mass spectrometry (ICP-MS) and exclude contaminants like sodium metavanadate .
Q. Which characterization techniques are critical for analyzing this compound’s physicochemical properties?
- Structural : XRD for phase identification, Raman spectroscopy for VO₄ tetrahedral chain vibrations.
- Morphological : Scanning electron microscopy (SEM) for particle size/shape.
- Thermal : Thermogravimetric analysis (TGA) to assess stability up to 600°C.
- Electrochemical : Cyclic voltammetry (CV) in Li-ion half-cells to evaluate redox activity .
Advanced Research Questions
Q. How can contradictions in reported electrochemical performance of this compound be resolved?
Discrepancies often arise from synthesis variables (e.g., Li/V ratio, calcination time) or electrode fabrication differences (binder type, conductive additive percentage). Standardize testing protocols (e.g., fixed current density, electrolyte composition) and cross-validate using multiple techniques (e.g., galvanostatic cycling, electrochemical impedance spectroscopy). Document metadata comprehensively, including electrode slurry mixing duration and drying conditions .
Q. What strategies optimize this compound’s ionic conductivity for solid-state battery applications?
Doping with aliovalent ions (e.g., Al³⁺ or Mo⁶⁺) can enhance Li⁺ mobility by creating vacancies. Alternatively, design composite materials with polymers (e.g., PEO) or garnet-type electrolytes. Use AC impedance spectroscopy to quantify conductivity and pair with density functional theory (DFT) to model Li⁺ diffusion pathways .
Q. How can computational modeling improve understanding of this compound’s phase transitions?
Employ DFT to simulate structural changes under thermal/electrochemical stress. Compare simulated XRD patterns with experimental data to identify metastable phases. Molecular dynamics (MD) can predict Li⁺ migration barriers, guiding doping strategies. Validate models using in-situ high-temperature XRD .
Q. What metadata standards ensure reproducibility in this compound research?
Follow FAIR principles:
- Provenance : Document synthesis parameters (precursor sources, calcination ramp rates).
- Experimental Conditions : Detail electrochemical testing protocols (voltage window, cell assembly environment).
- Controlled Vocabularies : Use domain-specific terms (e.g., "monoclinic," "VO₄ tetrahedra") from crystallography databases. Include raw data files (e.g., .CIF for crystal structures) in repositories with persistent identifiers (DOIs) .
Q. How to address irreproducibility in this compound’s catalytic activity for dye degradation?
Control surface area by standardizing ball-milling duration and solvent selection (e.g., ethanol vs. water). Quantify active sites via Brunauer-Emmett-Teller (BET) analysis and X-ray photoelectron spectroscopy (XPS). Use statistical design of experiments (DoE) to isolate variables (e.g., pH, vanadium oxidation state) .
Q. What methodologies assess this compound’s thermal stability in high-temperature applications?
Conduct TGA-DSC under argon to detect phase transitions (e.g., melting points >600°C). Pair with in-situ XRD to correlate mass loss with structural changes. For composites, use thermomechanical analysis (TMA) to measure coefficient of thermal expansion .
Q. How to evaluate environmental impacts of this compound synthesis routes?
Perform life-cycle assessment (LCA) with system boundaries covering raw material extraction (e.g., Li mining), energy consumption (calcination), and waste management. Use databases like Ecoinvent for emission factors and compare scenarios (e.g., solid-state vs. hydrothermal synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
